molecular formula C2H4BrClO2S B1282765 2-Bromoethanesulfonyl chloride CAS No. 54429-56-0

2-Bromoethanesulfonyl chloride

Cat. No. B1282765
CAS RN: 54429-56-0
M. Wt: 207.47 g/mol
InChI Key: FPJOBRDFPQKHLI-UHFFFAOYSA-N
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Description

2-Bromoethanesulfonyl chloride is a chemical compound that has been studied in various contexts due to its reactivity and potential applications in organic synthesis. It is a compound that can participate in a variety of chemical reactions, often serving as an intermediate or a reagent in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds has been described in the literature. For instance, a convenient and efficient synthesis of a key building block of penoxsulam, which is structurally related to 2-bromoethanesulfonyl chloride, involves a regioselective lithiation and subsequent electrophilic substitution, followed by a copper-catalyzed C–O coupling and chloroxidation conditions to yield the desired sulfonyl chloride . This synthesis route highlights the potential methods that could be adapted for the synthesis of 2-bromoethanesulfonyl chloride itself.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-bromoethanesulfonyl chloride is not detailed in the provided papers, the structure of sulfonyl chlorides, in general, is characterized by the presence of a sulfonyl group attached to a chloride atom. The molecular structure of these compounds is crucial as it influences their reactivity and the types of reactions they can undergo .

Chemical Reactions Analysis

2-Bromoethanesulfonyl chloride can participate in various chemical reactions. For example, it has been shown to react with tricyclo[4.1.0.02,7]heptane and its derivatives through a radical mechanism, leading to products with a norpinane structure. Subsequent treatment with triethylamine or sodium methoxide can lead to dehydrobromination and the formation of vinyl sulfones or other nucleophilic addition products . Additionally, the presence of 2-bromoethanesulfonate (BES) has been found to inhibit the reductive dechlorination of chloroethenes in certain cultures, indicating its potential role in influencing biochemical pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromoethanesulfonyl chloride are not explicitly discussed in the provided papers. However, the properties of sulfonyl chlorides, in general, include their reactivity towards nucleophiles due to the electrophilic nature of the sulfur center. They are typically used in the synthesis of sulfonamides and other sulfur-containing organic compounds . The hydrolysis of related compounds, such as 2,2,2-trifluoroethanesulfonyl chloride, involves carbanion intermediates and can proceed via E1cB mechanisms, which may also be relevant for the hydrolysis of 2-bromoethanesulfonyl chloride .

Scientific Research Applications

Radical Mechanism in Organic Chemistry

2-Bromoethanesulfonyl bromide, a compound closely related to 2-bromoethanesulfonyl chloride, has been used in the study of radical mechanisms in organic chemistry. It reacts with specific hydrocarbons like tricyclo[4.1.0.02,7]heptane and its derivatives, leading to products having a norpinane structure. These reactions are useful in exploring anti and syn addition mechanisms across central bicyclobutane bonds. Further chemical treatments of these products can lead to the formation of vinyl sulfones, highlighting the versatility of 2-bromoethanesulfonyl compounds in complex organic syntheses (Kostryukov & Masterova, 2020).

Bioelectrochemical Systems

2-Bromoethanesulfonate (BES), structurally similar to 2-bromoethanesulfonyl chloride, has been studied for its effects in bioelectrochemical systems, especially in microbial fuel cells (MFCs). It acts as a chemical inhibitor for methanogenesis in these systems. Research has shown that BES degradation is possible under aerobic conditions, such as in MFCs, and is associated with the release of bromide into the medium. This degradation process is significant in understanding the long-term effectiveness of BES in microbial fuel cells and the role of specific microbial genera like Pseudomonas and Alcaligenes (Rago, Guerrero, Baeza, & Guisasola, 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds using 2-bromoethanesulfonyl chloride derivatives has been explored in various studies. For instance, 1-bromoethene-1-sulfonyl fluoride, a compound containing a sulfonyl fluoride group, was synthesized for use in the regioselective construction of 5-sulfonylfluoro isoxazoles. This demonstrates the potential of 2-bromoethanesulfonyl chloride derivatives in creating complex molecules with specific functional groups, which can be of significant interest in medicinal chemistry and material sciences (Leng & Qin, 2018).

Environmental Microbiology

In environmental microbiology, 2-bromoethanesulfonate has been investigated for its impact on bacterial communities, particularly in cultures that reductively dechlorinate trichloroethene. This research provides insights into how BES influences bacterial community structure and the dechlorination process, offering valuable information for environmental bioremediation strategies (Chiu & Lee, 2001).

Safety And Hazards

2-Bromoethanesulfonyl chloride is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Skin Corr. 1B, and STOT SE 3 . It is dangerous and can cause harm if inhaled, ingested, or comes into contact with skin . It can also cause skin corrosion and serious eye damage .

properties

IUPAC Name

2-bromoethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJOBRDFPQKHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541842
Record name 2-Bromoethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethanesulfonyl chloride

CAS RN

54429-56-0
Record name 2-Bromoethanesulfonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoethane-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54429-56-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
P Zielinski - 1976 - scholarworks.rit.edu
… The reaction of 2-bromoethanesulfonyl chloride (15) with base shows that olefin formation to give 11 is greatly favored over sulfene formation,[BrCH2CH= S023 (g). The sulfene c, and …
Number of citations: 1 scholarworks.rit.edu
CG Overberger, DE Baldwin… - Journal of the American …, 1950 - ACS Publications
… (65%) of 2-bromoethanesulfonyl chloride, reaD 1.5230, bp 85 at 3 mm. … (1.58 moles) of 2-bromoethanesulfonyl chloride and 107.3g. (1.45 moles) of re-butyl alcohol there was obtained …
Number of citations: 54 pubs.acs.org
F Gao, X Yan, O Zahr, A Larsen, K Vong… - Bioorganic & medicinal …, 2008 - Elsevier
… Next, 2-bromoethanesulfonyl chloride (6c) was reacted with protected neamine 10 to yield the vinylsulfinamide 18 after spontaneous bromide elimination (Scheme 3C). Deprotection of …
Number of citations: 56 www.sciencedirect.com
C Daglish - Journal of the American Chemical Society, 1950 - ACS Publications
… (65%) of 2-bromoethanesulfonyl chloride, reaD 1.5230, bp 85 at 3 mm. … (1.58 moles) of 2-bromoethanesulfonyl chloride and 107.3g. (1.45 moles) of re-butyl alcohol there was obtained …
Number of citations: 58 pubs.acs.org
RA Abramovitch, AO Kress, KS Pillay… - The Journal of …, 1985 - ACS Publications
… prepared from the corresponding aniline and 2-bromoethanesulfonyl chloride followed by … To a solution of 2-bromoethanesulfonyl chloride (4.14 g, 20.0 mmol) and 2,5-dichloroaniline (…
Number of citations: 11 pubs.acs.org
C VlNH - 1997 - library-archives.canada.ca
An example of an stereoselective reaction is illustrated by the reduction of optically pure (3S)-3-tert-butylcyclohexanone,(S)-1 as shown in Scheme 1.* The reduction generates a new …
Number of citations: 0 library-archives.canada.ca
VC Pham - 1997 - mspace.lib.umanitoba.ca
An example of an stereoselective reaction is illustrated by the reduction of optically pure (3S)-3-tert-butylcyclohexanone,(S)-1 as shown in Scheme 1.* The reduction generates a new …
Number of citations: 7 mspace.lib.umanitoba.ca
DE Baldwin - 1950 - search.proquest.com
Commercial sulfonic acid cation exchange resins are in general not suitable for fundamental studies of the ion exchange process because they are not homogeneous and they contain …
Number of citations: 0 search.proquest.com
NT Chandrika, S Garneau-Tsodikova - Chemical Society Reviews, 2018 - pubs.rsc.org
… The sulfonamide-containing bisubstrate 151 was prepared by reacting 2-bromoethanesulfonyl chloride with Boc-protected NEA 149 to yield the vinyl sulfonamide 150, which was then …
Number of citations: 65 pubs.rsc.org
KM Smith, OM Minnetian - The Journal of Organic Chemistry, 1985 - ACS Publications
Copper (II)-mediated cyclizations of the l', 8'-dimethyl-a, c-biladiene 8 under various conditions afford the expected porphyrin 7, along with 7-methyl-(9), 7-(dialkylamino)-(10 and 11), 6-…
Number of citations: 45 pubs.acs.org

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